Cas no 902910-04-7 (2-({3-benzyl-4-oxo-3H,4H-pyrido2,3-dpyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide)

2-({3-benzyl-4-oxo-3H,4H-pyrido2,3-dpyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-({3-benzyl-4-oxo-3H,4H-pyrido2,3-dpyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
- F6548-1872
- 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
- AKOS001879864
- 2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
- 902910-04-7
-
- インチ: 1S/C23H20N4O3S/c1-30-18-10-5-9-17(13-18)25-20(28)15-31-23-26-21-19(11-6-12-24-21)22(29)27(23)14-16-7-3-2-4-8-16/h2-13H,14-15H2,1H3,(H,25,28)
- InChIKey: LRQJQBZYLVZVCU-UHFFFAOYSA-N
- SMILES: S(CC(NC1C=CC=C(C=1)OC)=O)C1=NC2C(=CC=CN=2)C(N1CC1C=CC=CC=1)=O
計算された属性
- 精确分子量: 432.12561169g/mol
- 同位素质量: 432.12561169g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 31
- 回転可能化学結合数: 7
- 複雑さ: 667
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
- XLogP3: 3.5
2-({3-benzyl-4-oxo-3H,4H-pyrido2,3-dpyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6548-1872-4mg |
2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
902910-04-7 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6548-1872-5μmol |
2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
902910-04-7 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6548-1872-2μmol |
2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
902910-04-7 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6548-1872-3mg |
2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
902910-04-7 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6548-1872-1mg |
2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
902910-04-7 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6548-1872-5mg |
2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
902910-04-7 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6548-1872-2mg |
2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
902910-04-7 | 2mg |
$59.0 | 2023-09-08 |
2-({3-benzyl-4-oxo-3H,4H-pyrido2,3-dpyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide 関連文献
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
10. Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
2-({3-benzyl-4-oxo-3H,4H-pyrido2,3-dpyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamideに関する追加情報
Introduction to 2-({3-benzyl-4-oxo-3H,4H-pyrido2,3-dpyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide and Its Significance in Modern Chemical Biology
Compound with the CAS number 902910-04-7 represents a fascinating molecule in the realm of chemical biology, particularly within the domain of drug discovery and development. The compound, formally known as 2-({3-benzyl-4-oxo-3H,4H-pyrido2,3-dpyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide, has garnered attention due to its unique structural features and potential biological activities. This introduction aims to provide a comprehensive overview of the compound, its synthetic pathways, and its emerging role in contemporary research.
The molecular framework of this compound is characterized by a pyrido[2,3-d]pyrimidine core, which is a heterocyclic system that has been extensively studied for its pharmacological properties. Pyrido[2,3-d]pyrimidines are known for their ability to modulate various biological targets, including enzymes and receptors involved in cancer, inflammation, and neurodegenerative diseases. The presence of a benzyl group at the 3-position and a sulfanyl group at the 4-position further enhances the compound's structural complexity and potential for interaction with biological macromolecules.
The synthesis of 2-({3-benzyl-4-oxo-3H,4H-pyrido2,3-dpyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The key steps include the formation of the pyrido[2,3-d]pyrimidine core through condensation reactions, followed by functionalization with the benzyl and sulfanyl groups. The final step involves the introduction of the acetamide moiety at the N-position, which is achieved through nucleophilic substitution reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to facilitate these transformations efficiently.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting complex diseases. The compound 902910-04-7 has emerged as a promising candidate due to its unique structural features and potential biological activities. Studies have indicated that this molecule exhibits inhibitory effects on certain kinases and enzymes that are overexpressed in cancer cells. These findings have prompted further investigation into its mechanism of action and potential therapeutic applications.
The pharmacological profile of 2-({3-benzyl-4-oxo-3H,4H-pyrido2,3-dpyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide has been explored through both in vitro and in vivo studies. In vitro assays have demonstrated its ability to inhibit the activity of specific enzymes associated with cancer progression. Additionally, preclinical studies have shown promising results in animal models, indicating its potential as an anti-cancer agent. These findings have generated significant interest among researchers and pharmaceutical companies looking for novel therapeutic options.
The role of computational chemistry and molecular modeling in understanding the interactions between this compound and biological targets cannot be overstated. Advanced computational techniques have been employed to predict binding affinities and identify potential binding sites on target proteins. These insights have guided experimental efforts and have helped optimize the compound's structure for improved efficacy and selectivity.
The development of new synthetic methodologies is crucial for the efficient production of complex molecules like 902910-04-7. Recent advancements in synthetic chemistry have enabled the streamlined synthesis of heterocyclic compounds, reducing both cost and environmental impact. These innovations are essential for translating laboratory discoveries into viable therapeutic agents that can reach patients in need.
The future prospects for this compound are promising, with ongoing research aimed at further elucidating its mechanism of action and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field. As our understanding of complex diseases continues to evolve, compounds like 2-({3-benzyl-4-oxo-3H,4H-pyrido2,3-dpyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide are poised to play a significant role in shaping future treatments.
In conclusion, compound CAS no 902910-04-7 represents a significant advancement in chemical biology and drug discovery. Its unique structural features and potential biological activities make it a compelling candidate for further investigation. As research continues to uncover new insights into its pharmacological properties, this compound is likely to contribute significantly to the development of novel therapeutic agents for complex diseases.
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